molecular formula C5H11NS B13019988 3-(Ethylsulfanyl)azetidine

3-(Ethylsulfanyl)azetidine

Cat. No.: B13019988
M. Wt: 117.22 g/mol
InChI Key: PUEVLAZXPSMNHE-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethylsulfanyl group attached to the third carbon atom. Azetidines, including this compound, are known for their ring strain and unique reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Ethylsulfanyl)azetidine, often involves cyclization reactions. This reaction can be mediated by visible light and requires specific conditions to match the frontier molecular orbital energies of the reactants .

Industrial Production Methods: Industrial production of azetidines can involve the use of microwave irradiation and solid supports like alumina to facilitate the reaction . This method is efficient and can be scaled up for larger production needs.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfanyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)azetidine involves its ability to undergo ring-opening reactions due to the ring strain. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. The nitrogen atom in the ring can act as a nucleophile, participating in various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

3-ethylsulfanylazetidine

InChI

InChI=1S/C5H11NS/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3

InChI Key

PUEVLAZXPSMNHE-UHFFFAOYSA-N

Canonical SMILES

CCSC1CNC1

Origin of Product

United States

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